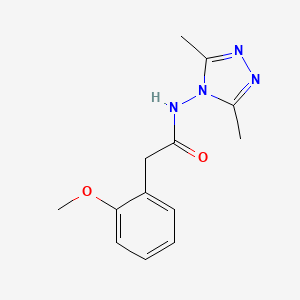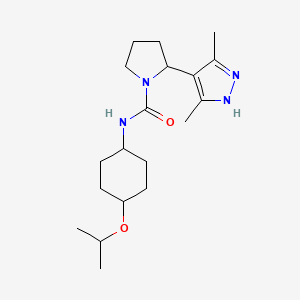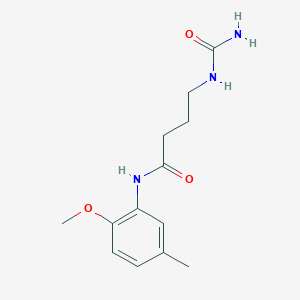
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide, also known as Gabapentin enacarbil, is a prodrug of Gabapentin. It is an anticonvulsant and analgesic medication that is used to treat neuropathic pain, restless leg syndrome, and epilepsy. Gabapentin enacarbil is converted into Gabapentin in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release.
Mechanism of Action
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is converted into this compound in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the anticonvulsant and analgesic effects of this compound enacarbil.
Biochemical and physiological effects:
This compound enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, which are neurotransmitters involved in pain transmission. In addition, this compound enacarbil has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Advantages and Limitations for Lab Experiments
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the scientific community and its mechanism of action is well understood. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it is a prodrug and must be converted into this compound in the liver before it can exert its effects. This can complicate experiments and may limit its usefulness in certain applications.
Future Directions
There are a number of future directions for research on 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil. One area of interest is in its potential use in the treatment of other neurological disorders, such as migraine headaches and fibromyalgia. In addition, there is interest in developing new formulations of this compound enacarbil that may improve its bioavailability and efficacy. Finally, there is interest in developing new drugs that target the alpha-2-delta subunit of voltage-gated calcium channels, which may lead to the development of more effective treatments for a variety of neurological disorders.
Synthesis Methods
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is synthesized by reacting this compound with ethyl chloroformate to form this compound carbamate. The this compound carbamate is then reacted with 2-methoxy-5-methylphenyl isocyanate to form this compound enacarbil.
Scientific Research Applications
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been extensively studied in the scientific community for its effectiveness in treating neuropathic pain, restless leg syndrome, and epilepsy. It has been shown to be effective in reducing pain and improving sleep quality in patients with neuropathic pain and restless leg syndrome. In addition, this compound enacarbil has been shown to be effective in reducing seizure frequency in patients with epilepsy.
properties
IUPAC Name |
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-5-6-11(19-2)10(8-9)16-12(17)4-3-7-15-13(14)18/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H3,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZIOXDSOJUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
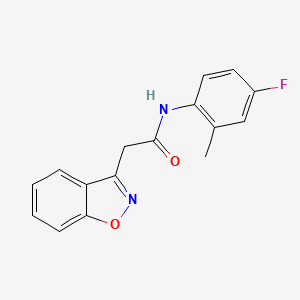
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
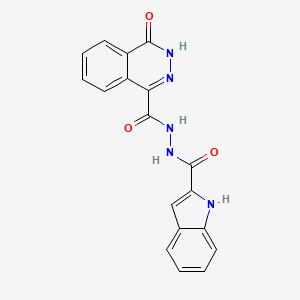
![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
